N-Decyl-idp

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-Decyl-idp is a chemical compound that has gained attention in scientific research due to its potential for use in various applications. This compound is a derivative of idp (inosine 5'-diphosphate), a nucleotide that plays a crucial role in cellular metabolism. N-Decyl-idp is synthesized through a multistep process, and its properties and effects have been studied extensively in the laboratory. In

Mechanism Of Action

N-Decyl-idp acts as a G-protein agonist, meaning that it activates G-proteins by binding to them. It does this by mimicking the structure of the natural ligand that binds to the G-protein. Once bound, N-Decyl-idp stabilizes the active conformation of the G-protein, leading to downstream signaling events.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-Decyl-idp are dependent on the specific G-protein that it activates. Different G-proteins are involved in various cellular processes, including neurotransmitter release, hormone secretion, and immune responses. Therefore, the effects of N-Decyl-idp will vary depending on the specific G-protein that it activates.

Advantages And Limitations For Lab Experiments

One of the main advantages of using N-Decyl-idp in lab experiments is its selectivity for specific G-proteins. This allows researchers to study the function of individual G-proteins without interfering with the activity of others. However, one limitation of using N-Decyl-idp is its relatively low potency compared to other G-protein activators. This can make it challenging to achieve the desired level of G-protein activation in some experiments.

Future Directions

There are several future directions for research on N-Decyl-idp. One area of interest is the development of more potent G-protein agonists that can be used in a wider range of experiments. Another area of research is the study of the downstream signaling pathways activated by specific G-proteins. This could lead to the development of new drugs that target these pathways for therapeutic purposes. Additionally, the use of N-Decyl-idp in studying G-protein function in vivo is an area of active research. This could provide insights into the role of G-proteins in various physiological processes and diseases.

Synthesis Methods

The synthesis of N-Decyl-idp is a multistep process that involves the reaction of idp with decyl alcohol. The first step involves the protection of the phosphate group of idp to prevent unwanted reactions during subsequent steps. This is achieved by converting the phosphate group to a triisopropylsilyl (TIPS) ester. The next step involves the reaction of idp-TIPS with decyl alcohol in the presence of a catalyst to form the desired product, N-Decyl-idp-TIPS. The final step involves the removal of the TIPS group to yield N-Decyl-idp.

Scientific Research Applications

N-Decyl-idp has potential applications in various scientific research fields. One of the most promising applications is its use as a biochemical tool to study the function of G-proteins. G-proteins are a family of proteins that play a crucial role in signal transduction pathways. N-Decyl-idp can be used to selectively activate or inhibit specific G-proteins, allowing researchers to study their function in detail.

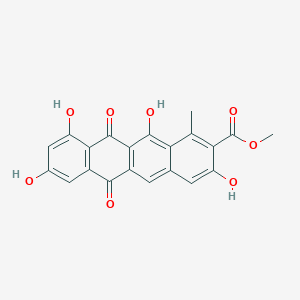

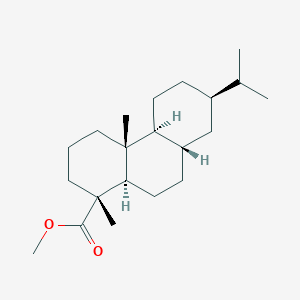

properties

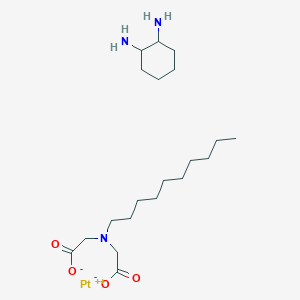

CAS RN |

107241-37-2 |

|---|---|

Product Name |

N-Decyl-idp |

Molecular Formula |

C20H39N3O4Pt |

Molecular Weight |

580.6 g/mol |

IUPAC Name |

2-[carboxylatomethyl(decyl)amino]acetate;cyclohexane-1,2-diamine;platinum(2+) |

InChI |

InChI=1S/C14H27NO4.C6H14N2.Pt/c1-2-3-4-5-6-7-8-9-10-15(11-13(16)17)12-14(18)19;7-5-3-1-2-4-6(5)8;/h2-12H2,1H3,(H,16,17)(H,18,19);5-6H,1-4,7-8H2;/q;;+2/p-2 |

InChI Key |

AXMZYAUZJCDBAF-UHFFFAOYSA-L |

SMILES |

CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

Canonical SMILES |

CCCCCCCCCCN(CC(=O)[O-])CC(=O)[O-].C1CCC(C(C1)N)N.[Pt+2] |

synonyms |

cis-N-decyliminodiacetato-1,2-diaminocyclohexane-Pt(II) N-decyl-IDP N-decyliminodiacetato-1,2-diaminocyclohexane-platinum(II) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)